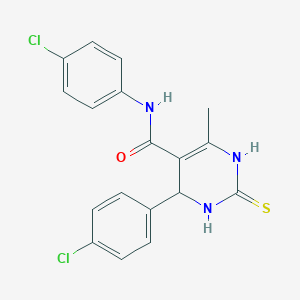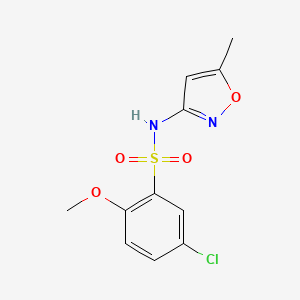![molecular formula C17H19NO3 B5057906 (1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine, commonly known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, it has gained popularity as a recreational drug due to its psychedelic effects. However, 2C-B has also shown potential in scientific research for its unique properties.
Mecanismo De Acción
2C-B acts primarily as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 2C-B is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2C-B has been shown to increase levels of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition. It also affects the activity of other neurotransmitters, such as norepinephrine and acetylcholine. Physiological effects of 2C-B include changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2C-B in scientific research is its unique pharmacological profile, which differs from other psychedelic substances. This allows for the investigation of specific effects and mechanisms of action. However, one limitation is the lack of standardized dosing and administration methods, which can lead to variability in results.
Direcciones Futuras
1. Investigation of the therapeutic potential of 2C-B in the treatment of anxiety, depression, PTSD, and addiction.
2. Study of the effects of 2C-B on cognitive function, perception, and creativity in healthy individuals.
3. Investigation of the safety and efficacy of 2C-B in comparison to other psychedelic substances.
4. Development of standardized dosing and administration methods for use in clinical trials.
5. Exploration of the potential use of 2C-B in combination with other psychoactive substances for therapeutic purposes.
6. Investigation of the long-term effects of 2C-B use on brain structure and function.
7. Study of the effects of 2C-B on social behavior and interpersonal relationships.
8. Investigation of the potential use of 2C-B in the treatment of eating disorders and chronic pain.
9. Development of novel 2C-B analogs with improved therapeutic properties.
10. Investigation of the effects of 2C-B on the immune system and inflammation.
Métodos De Síntesis
2C-B can be synthesized through various methods, including the reduction of 2,5-dimethoxybenzaldehyde with sodium borohydride, followed by reductive alkylation with 2-methoxyphenethylamine. Another method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxyphenethylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2C-B has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has also shown promise in the treatment of post-traumatic stress disorder (PTSD) and addiction. Additionally, 2C-B has been studied for its effects on cognitive function, perception, and creativity.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-3-2-4-14(15)8-9-18-11-13-6-7-16-17(10-13)21-12-20-16/h2-7,10,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOEEDSXFIETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)


![N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)
